molecular formula C9H15NO B164634 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) CAS No. 126811-06-1

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)

Katalognummer: B164634
CAS-Nummer: 126811-06-1
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: NSXLLMSGQVUQOG-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Azabicyclo[421]nonan-2-one,9-methyl-,(1R,6R)-(9CI) is a bicyclic compound that features a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions where the nitrogen atom is introduced into the bicyclic framework. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Azabicyclo[421]nonan-2-one,9-methyl-,(1R,6R)-(9CI) is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

126811-06-1

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one

InChI

InChI=1S/C9H15NO/c1-10-7-3-2-4-9(11)8(10)6-5-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI-Schlüssel

NSXLLMSGQVUQOG-HTQZYQBOSA-N

Isomerische SMILES

CN1[C@@H]2CCCC(=O)[C@H]1CC2

SMILES

CN1C2CCCC(=O)C1CC2

Kanonische SMILES

CN1C2CCCC(=O)C1CC2

Synonyme

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.